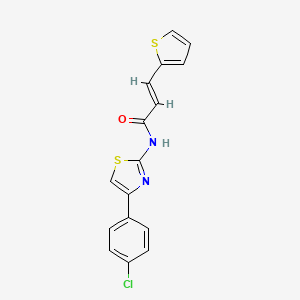

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and an acrylamide moiety bearing a thiophen-2-yl group in the E-configuration.

Properties

IUPAC Name |

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALANMMRRKPSNOC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)thiazole.

Formation of the Acrylamide Moiety: The acrylamide moiety is introduced by reacting 4-(4-chlorophenyl)thiazole with thiophene-2-carbaldehyde and an appropriate amine under basic conditions to form the desired acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a pharmacologically active agent. Research indicates that thiazole and thiophene derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide possess significant antimicrobial properties. For instance, derivatives have been tested against various bacteria, with some showing minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Properties : The structural motifs present in this compound suggest potential anticancer activity. Compounds with similar thiazole and thiophene frameworks have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a study focused on thiazole derivatives, this compound was synthesized and evaluated for its antimicrobial efficacy. The results indicated that the compound exhibited potent activity against several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

Another study investigated a series of thiazole derivatives, including those structurally related to this compound. The findings demonstrated that these compounds could inhibit the growth of cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis .

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s synthesis likely parallels methods used for analogs, such as condensation of thiazole precursors with acrylamide-bearing reagents .

- Electron-withdrawing groups (e.g., nitro in compound 13) enhance reactivity in cyclization steps, whereas electron-donating groups (e.g., methoxy in 3612) may improve solubility .

Physicochemical Properties

Melting points, spectral data, and solubility of analogs provide benchmarks for the target compound (Table 2):

Table 2: Physical and Spectral Properties of Analogues

Key Observations :

- Thiophene-containing analogs (e.g., 3612) exhibit characteristic ^1H NMR shifts at 6.85–7.40 ppm for thiophene protons, consistent with the target compound’s expected spectra .

- Higher melting points in indole- or nitro-substituted derivatives (e.g., 3712: 249–250°C) suggest increased crystallinity due to π-π stacking or hydrogen bonding .

Biological Activity

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process including the formation of thiazole and thiophene rings. The compound can be synthesized through condensation reactions involving appropriate thiazole and thiophene derivatives, followed by purification using techniques such as recrystallization or chromatography.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing proton and carbon environments.

- Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.

- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against biofilm formation |

| Escherichia coli | 1.0 | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 1.5 | Shows synergistic effects with Ciprofloxacin |

The compound has demonstrated a notable ability to inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound has shown potential in:

- Anti-inflammatory Activity : Reducing cytokine production in activated macrophages.

- Antioxidant Properties : Scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Synergistic Effects with Antibiotics : A study showed that combining this compound with Ciprofloxacin significantly reduced MIC values, indicating a potential for developing combination therapies for resistant bacterial strains .

- Cytotoxicity in Cancer Research : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide with high purity?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and acrylamide precursors. Key steps include:

- Thiazole ring formation : Reacting 4-(4-chlorophenyl)thiazol-2-amine with a suitable acylating agent (e.g., acryloyl chloride) under basic conditions (e.g., NaH in DMF) .

- Stereoselective acrylamide coupling : Using a Wittig or Horner-Wadsworth-Emmons reaction to ensure the (E)-configuration of the acrylamide group, confirmed via H-NMR coupling constants ( Hz for trans-vinylic protons) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- H/C-NMR : Confirm the presence of thiophene (δ 6.8–7.5 ppm for aromatic protons), thiazole (δ 7.2–8.1 ppm), and acrylamide (δ 6.2–6.8 ppm for vinylic protons) moieties .

- HRMS (High-Resolution Mass Spectrometry) : Validate the molecular formula (e.g., CHClNOS) with <2 ppm mass error .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and thiophene C-S vibrations (~690 cm) .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., Multiwfn) predict the electronic properties and reactivity of this compound?

- Electron Density Analysis : Multiwfn calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites (e.g., acrylamide carbonyl as an electrophilic hotspot) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) predict charge-transfer interactions relevant to biological activity (e.g., enzyme inhibition) .

- Molecular Docking : Simulate binding to biological targets (e.g., CDK7 kinase) using AutoDock Vina, highlighting hydrogen bonds with the thiazole nitrogen and hydrophobic interactions with the 4-chlorophenyl group .

Q. How can contradictory data on biological activity (e.g., variable IC50_{50}50 values) be resolved experimentally?

- Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type specificity .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., CDK7 inhibition correlates with reduced phosphorylation of RNA polymerase II) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

- Substituent Screening : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO) or bulky (e.g., naphthyl) groups to enhance target affinity .

- Bioisosteric Replacement : Substitute thiophene with furan or benzothiophene to improve solubility without compromising activity .

- Pro-drug Design : Mask the acrylamide group as an ester to enhance bioavailability, with enzymatic hydrolysis regenerating the active form .

Methodological Considerations

Q. How should crystallographic data (e.g., from SHELXL) be interpreted to resolve structural ambiguities?

- Refinement Parameters : Use SHELXL with a weighting scheme () to minimize R-factor discrepancies. Check for disorder in the thiophene ring using PART instructions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O/N hydrogen bonds) to explain packing motifs and stability .

Q. What experimental controls are essential in kinetic studies of this compound’s reactivity?

- Blank Reactions : Monitor background degradation in the absence of catalysts (e.g., in DMSO at 37°C) .

- Isotopic Labeling : Use O-water to trace hydrolysis pathways of the acrylamide group .

- Competition Experiments : Compare reaction rates with structurally similar analogs to identify substituent effects .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.